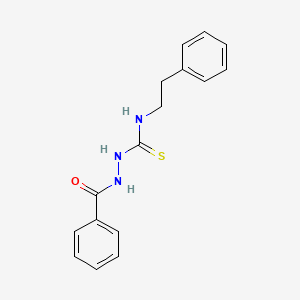
Benzoic acid, 2-(((2-phenylethyl)amino)thioxomethyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-(((2-phenylethyl)amino)thioxomethyl)hydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a thioxomethyl hydrazide group through a phenylethylamine linkage. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(((2-phenylethyl)amino)thioxomethyl)hydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoic Acid Derivative: The initial step involves the preparation of a benzoic acid derivative, such as 2-aminobenzoic acid.
Introduction of the Phenylethylamine Group: The benzoic acid derivative is then reacted with phenylethylamine under appropriate conditions to form the corresponding amide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to enhance reaction rates and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-(((2-phenylethyl)amino)thioxomethyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioxomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound’s unique reactivity makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-(((2-phenylethyl)amino)thioxomethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Para-aminobenzoic acid (PABA): Known for its use in the synthesis of folate and its potential therapeutic applications.
Anthranilic acid derivatives: These compounds share structural similarities and have been studied for their biological activities.
Uniqueness
Benzoic acid, 2-(((2-phenylethyl)amino)thioxomethyl)hydrazide is unique due to the presence of the thioxomethyl hydrazide group, which imparts distinct chemical reactivity and potential biological activities. This sets it apart from other similar compounds and makes it a valuable subject of scientific research.
Propriétés
Numéro CAS |
77516-55-3 |
|---|---|
Formule moléculaire |
C16H17N3OS |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
1-benzamido-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C16H17N3OS/c20-15(14-9-5-2-6-10-14)18-19-16(21)17-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,20)(H2,17,19,21) |
Clé InChI |
LJADESLPXPBZRR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCNC(=S)NNC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl {2-[1-(but-2-yn-1-yl)cyclobutyl]-2-oxoethyl}phosphonate](/img/structure/B14151142.png)

![3-(2-chlorophenyl)-N-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14151148.png)
![N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B14151154.png)
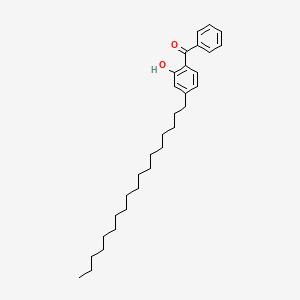


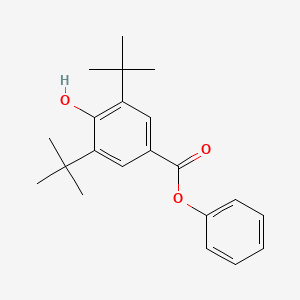
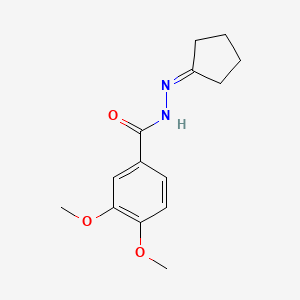
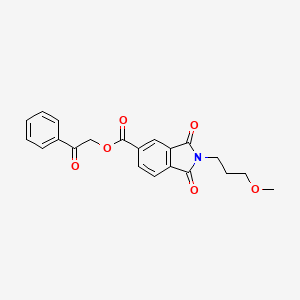
![2-{1-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]butyl}-N,N'-dicyclohexylpropanediamide](/img/structure/B14151207.png)
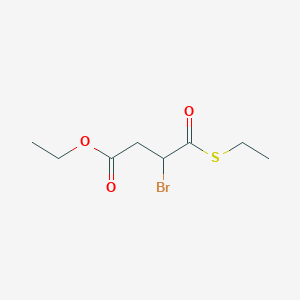
![(2'S,3'R,4R)-3'-benzoyl-2,2'-diphenylspiro[1,3-oxazole-4,1'-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one](/img/structure/B14151215.png)
![1-[2-(4-Bromo-butoxy)-phenyl]-ethanone](/img/structure/B14151221.png)
